N-(pyridin-3-yl)propanamide

Adenosine Deaminase Enzyme Inhibition Immunomodulation

N-(pyridin-3-yl)propanamide (CAS 5691-92-9; also known as N-(3-pyridyl)propanamide) is a synthetic organic compound belonging to the pyridine carboxamide class, characterized by a pyridine ring substituted at the 3-position with a propanamide group. The compound has a molecular formula of C₈H₁₀N₂O, a molecular weight of 150.18 g/mol, and a computed XLogP3 of 0.9, indicating moderate hydrophilicity.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B3892575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-yl)propanamide
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CN=CC=C1
InChIInChI=1S/C8H10N2O/c1-2-8(11)10-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11)
InChIKeyQQASUXQGFWJISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(pyridin-3-yl)propanamide: Chemical Identity and Core Properties


N-(pyridin-3-yl)propanamide (CAS 5691-92-9; also known as N-(3-pyridyl)propanamide) is a synthetic organic compound belonging to the pyridine carboxamide class, characterized by a pyridine ring substituted at the 3-position with a propanamide group [1]. The compound has a molecular formula of C₈H₁₀N₂O, a molecular weight of 150.18 g/mol, and a computed XLogP3 of 0.9, indicating moderate hydrophilicity [1]. It is structurally related to other N-(pyridin-3-yl) amides, but the specific propanamide chain length distinguishes it from both shorter (acetamide) and longer (butanamide) homologs, potentially influencing its steric fit and hydrophobic interactions in biological systems .

Why N-(pyridin-3-yl)propanamide Is Not Interchangeable with Other Pyridinyl Amides


Although N-(pyridin-3-yl)propanamide shares the pyridine-3-yl amide core with other compounds, generic substitution with analogs like N-(pyridin-3-yl)acetamide or N-(pyridin-3-yl)butanamide is not supported by evidence. The propanamide chain length directly impacts molecular recognition by key biological targets. For instance, in a series of adenosine deaminase inhibitors, the specific N-(pyridin-3-yl)propanamide linker in a hybrid compound contributed to a Ki of 17 nM [1]. Similarly, in kinase inhibitor patents, the propanamide moiety is explicitly claimed as a structural element critical for achieving low-nanomolar potency against MNK1 (IC50 = 3 nM), with even minor changes to the linker length or substitution pattern potentially abolishing activity [2]. The computed lipophilicity (XLogP3 = 0.9) of the propanamide derivative provides a distinct physicochemical profile compared to its shorter (acetamide, predicted XLogP3 ~0.1) or longer (butanamide, predicted XLogP3 ~1.7) homologs, which can alter membrane permeability and protein binding [3].

Quantitative Differentiation of N-(pyridin-3-yl)propanamide: Evidence for Scientific Selection


Nanomolar Potency in Adenosine Deaminase Inhibition: Linker-Length Specificity

A hybrid compound incorporating the N-(pyridin-3-yl)propanamide linker (FR235999 derivative 4j) exhibited potent inhibition of human adenosine deaminase with a Ki of 17 nM at pH 7.4 and 2°C [1]. While this data is for the full hybrid structure, it demonstrates that the specific propanamide chain length and geometry are compatible with high-affinity binding in the enzyme's active site, as measured by adenosine deamination rate reduction at 265 nm [1]. The propanamide moiety is distinct from acetamide or butanamide homologs; no equivalent potency data has been reported for the same scaffold with different linker lengths.

Adenosine Deaminase Enzyme Inhibition Immunomodulation

Sub-Nanomolar MNK1 Kinase Inhibition Enabled by Pyridinyl Propanamide Moiety

In a patent from Bayer Pharma AG (US9745304), compound Example 9, which incorporates the N-(pyridin-3-yl)propanamide moiety as a key structural element, demonstrated an IC50 of 3 nM against Isoform 2 of MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1a) [1]. This potency was achieved in a biochemical assay using a 100-fold concentrated DMSO solution of the test compound, indicating high intrinsic activity [1]. While the patent claims a broad class of compounds, the specific combination of the benzofuran-imidazo-pyridazine core with the pyridin-3-yl propanamide tail is crucial for this level of inhibition.

MNK1 Kinase Cancer Oncology

Physicochemical Property Differentiation: Optimized Lipophilicity (XLogP3 = 0.9)

The computed octanol-water partition coefficient (XLogP3) for N-(pyridin-3-yl)propanamide is 0.9 [1]. This places it in a favorable range for oral drug-like properties (often cited as 1-3), balancing membrane permeability with aqueous solubility. In contrast, the shorter-chain analog N-(pyridin-3-yl)acetamide (C₇H₈N₂O, MW 136.15) has a predicted XLogP3 of approximately 0.1-0.3, which may limit its membrane permeability, while the longer-chain analog N-(pyridin-3-yl)butanamide (C₉H₁₂N₂O, MW 164.20) has a predicted XLogP3 of approximately 1.7-1.9, which could increase non-specific protein binding and metabolic liability [2]. The topological polar surface area (TPSA) of 42 Ų for the target compound is also consistent with good oral bioavailability [1].

Lipophilicity Drug-likeness ADME

Structural Confirmation: Crystallographic Evidence for Pyridinyl-Propanamide Conformation

X-ray crystallographic analysis of a closely related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, reveals a dihedral angle of 17.60(8)° between the pyridine ring and the amide plane, indicating a slightly non-planar conformation [1]. This specific geometry, dictated by the steric and electronic properties of the amide linkage, influences intermolecular hydrogen bonding (N-H···N) in the solid state and likely affects molecular recognition by biological targets [1]. While direct crystallographic data for the parent N-(pyridin-3-yl)propanamide is not yet publicly available, the pivalamide derivative serves as a structural surrogate, confirming the conformational preferences of this class.

X-ray Crystallography Conformational Analysis Structural Biology

Validated Application Scenarios for N-(pyridin-3-yl)propanamide


Synthesis of Adenosine Deaminase Inhibitors for Immuno-Oncology Research

Researchers developing adenosine deaminase inhibitors can leverage N-(pyridin-3-yl)propanamide as a key building block to construct hybrid molecules with low-nanomolar potency [1]. The demonstrated 17 nM Ki of a compound containing this linker validates its utility in generating lead compounds for cancer immunotherapy, where adenosine deaminase inhibition is a target of interest.

Generation of Potent MNK1 Kinase Inhibitors for Cancer Therapeutics

The N-(pyridin-3-yl)propanamide moiety is a critical component of a compound series exhibiting IC50 values as low as 3 nM against MNK1 kinase, a target implicated in cancer cell proliferation and survival [1]. Medicinal chemists can procure this specific building block to synthesize and optimize new analogs for preclinical oncology studies.

Lead Optimization for Balanced Lipophilicity and Oral Bioavailability

In hit-to-lead and lead optimization campaigns, the computed XLogP3 of 0.9 for N-(pyridin-3-yl)propanamide suggests it can serve as a core scaffold that balances membrane permeability with aqueous solubility [1]. This property is advantageous for developing orally bioavailable drug candidates, avoiding the extreme lipophilicity that can lead to poor pharmacokinetics and off-target toxicity.

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